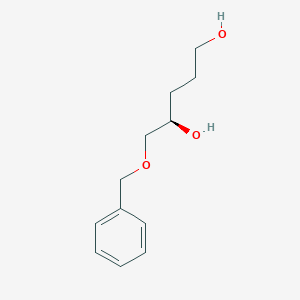
(4R)-5-(Phenylmethoxy)-1,4-pentanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-5-(Phenylmethoxy)-1,4-pentanediol is an organic compound that features a phenylmethoxy group attached to a pentanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-(Phenylmethoxy)-1,4-pentanediol typically involves the protection of hydroxyl groups, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl chloride in the presence of a base to form the phenylmethoxy group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-5-(Phenylmethoxy)-1,4-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(4R)-5-(Phenylmethoxy)-1,4-pentanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-5-(Phenylmethoxy)-1,4-pentanediol involves its interaction with specific molecular targets. The phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4R)-4-[[4-(Phenylmethoxy)phenyl]methyl]oxolan-2-one
- 5-Phenylmethoxy-2-[(2R,3R,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]phenol
Uniqueness
(4R)-5-(Phenylmethoxy)-1,4-pentanediol is unique due to its specific stereochemistry and the presence of both phenylmethoxy and hydroxyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
93381-43-2 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(4R)-5-phenylmethoxypentane-1,4-diol |
InChI |
InChI=1S/C12H18O3/c13-8-4-7-12(14)10-15-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-/m1/s1 |
Clave InChI |
JBTLFIIYVNDDEK-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H](CCCO)O |
SMILES canónico |
C1=CC=C(C=C1)COCC(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
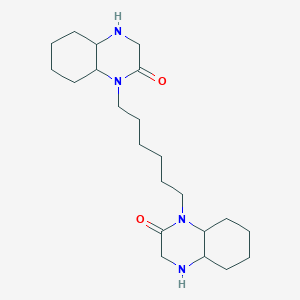
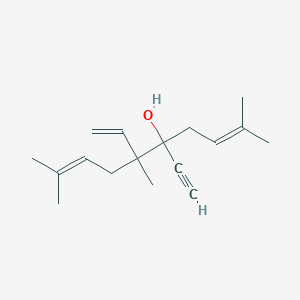
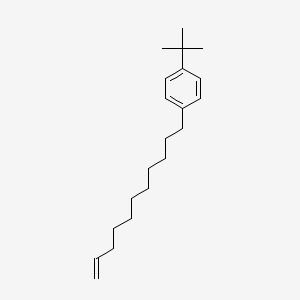
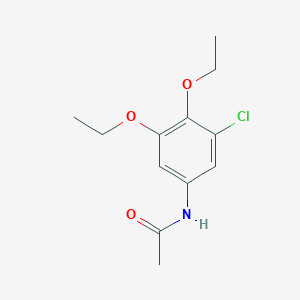
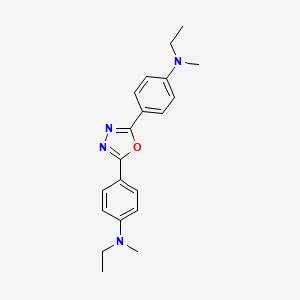
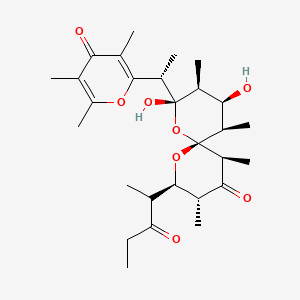
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
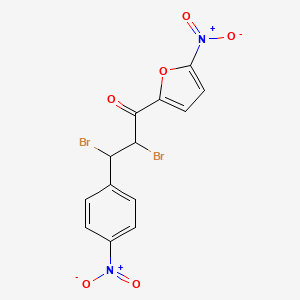
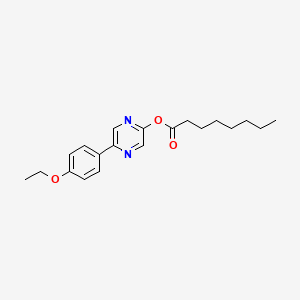
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
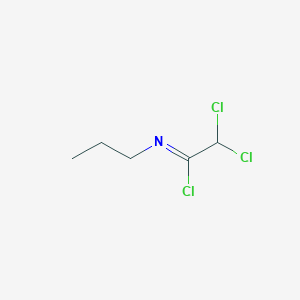
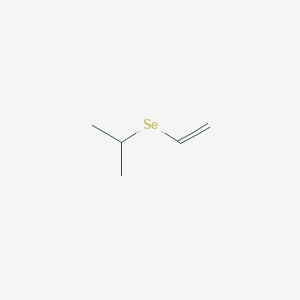
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
